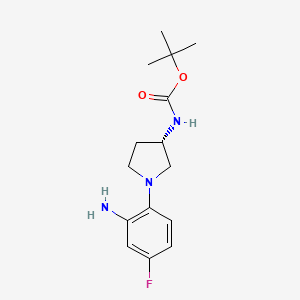

(S)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate

Descripción general

Descripción

(S)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amino and Fluoro Groups: The amino and fluoro groups can be introduced via substitution reactions using suitable reagents.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The carbamate group (-OCONH-) and aromatic amine (-NH₂) serve as nucleophilic sites for substitution reactions.

-

Mechanistic insight : The carbamate’s tert-butyl group enhances steric protection, directing reactivity toward the amine. Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution at the para position relative to the amino group .

Oxidation Reactions

The aromatic amine and pyrrolidine ring undergo oxidation under controlled conditions.

-

Critical note : Overoxidation of the amine to nitro groups occurs with stronger agents like CrO₃, but this is typically avoided due to side reactions .

Reduction Reactions

The carbamate and aromatic systems participate in selective reductions.

-

Industrial relevance : Catalytic hydrogenation (H₂/Pd-C) is preferred for scalability and minimal waste generation .

Electrophilic Fluorination

While the compound already contains fluorine, further fluorination can modify its electronic properties.

-

Challenge : Competing defluorination occurs at elevated temperatures, necessitating precise reaction control .

Ring-Opening and Rearrangement

The pyrrolidine ring undergoes strain-driven transformations.

Cross-Coupling Reactions

The 4-fluorophenyl group enables transition-metal-catalyzed couplings.

Comparative Reactivity Table

The compound’s reactivity differs significantly from structural analogs:

Key Research Findings

-

Steric effects dominate : The tert-butyl carbamate creates a shielded environment, making the pyrrolidine nitrogen less accessible than the aromatic amine .

-

Fluorine’s dual role : While the 4-fluoro substituent deactivates the ring toward electrophiles, it facilitates radical-based reactions through C-F bond homolysis .

-

Chiral integrity : The S-configuration at C3 remains intact during most reactions except strong acid/base treatments at >100°C .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate is primarily studied for its potential as a pharmaceutical intermediate. It may play a crucial role in developing drugs targeting neurological disorders due to its ability to modulate enzyme activity and receptor interactions.

Biological Studies

The compound serves as a valuable tool for investigating enzyme interactions and protein modifications. Its unique structure allows researchers to explore how modifications affect biological pathways and mechanisms of action.

Chemical Research

In synthetic organic chemistry, this compound acts as an intermediate for synthesizing more complex organic molecules. Its structural features make it a versatile building block for various chemical transformations.

Agrochemical Production

The compound's properties may also be beneficial in developing agrochemicals, enhancing crop protection products through its potential interactions with biological systems in pests and plants .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Neurological Drug Development : Research indicates that derivatives of this compound exhibit promising activity against specific neurological targets, suggesting potential therapeutic uses in treating conditions such as depression or anxiety.

- Enzyme Interaction Studies : Experimental data demonstrate that this compound can selectively inhibit certain enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential for drug development.

- Synthetic Organic Chemistry Applications : The compound has been utilized as an intermediate in synthesizing complex molecules used in pharmaceuticals, showcasing its versatility and importance in chemical research.

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-tert-Butyl 1-(2-amino-4-chlorophenyl)pyrrolidin-3-ylcarbamate

- (S)-tert-Butyl 1-(2-amino-4-bromophenyl)pyrrolidin-3-ylcarbamate

- (S)-tert-Butyl 1-(2-amino-4-methylphenyl)pyrrolidin-3-ylcarbamate

Uniqueness

(S)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the fluorine atom, which can impart distinct chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

(S)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies highlighting its biological effects.

- Molecular Formula : C15H22FN3O2

- Molecular Weight : 295.35 g/mol

- CAS Number : 1233860-02-0

The compound features a pyrrolidine ring, an amino group, and a fluorophenyl group, which contribute to its biological activity. The synthesis typically involves the formation of the pyrrolidine ring followed by the introduction of functional groups through various chemical reactions .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. Its structural components suggest potential roles in modulating cellular pathways related to:

- Antiviral Activity : Preliminary studies indicate that compounds with similar structures may inhibit viral replication by interfering with host cellular mechanisms .

- Antimicrobial Effects : The compound may exhibit antimicrobial properties, potentially acting against both Gram-positive and Gram-negative bacteria as well as fungi .

Antiviral Activity

Recent research has demonstrated that similar compounds can effectively inhibit dengue virus (DENV) replication in human primary monocyte-derived dendritic cells (MDDCs). This suggests that this compound could have therapeutic potential against viral infections by targeting specific pathways involved in viral entry and replication .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of related compounds, indicating that structural modifications can enhance efficacy:

| Compound | Target Organisms | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Similar Carbamate Derivative | E. coli, S. aureus | 11 - 14 | 6 - 12 |

| This compound | TBD | TBD | TBD |

Note: Further empirical studies are required to determine the specific antimicrobial efficacy of this compound against various pathogens.

Case Studies

-

Antiviral Efficacy :

A study focused on the antiviral properties of structurally similar compounds showed significant inhibition of DENV replication in vitro, supporting the hypothesis that modifications in the molecular structure can lead to enhanced antiviral activity . -

Cytotoxicity Assessment :

In vitro cytotoxicity assays revealed that certain derivatives exhibited IC50 values as low as 0.13 µM against human leukemia cells, suggesting that this compound may also have potential as an anticancer agent .

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-11-6-7-19(9-11)13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3,(H,18,20)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVULHTYGHKPMR-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401140340 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-1-(2-amino-4-fluorophenyl)-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-02-0 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-1-(2-amino-4-fluorophenyl)-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S)-1-(2-amino-4-fluorophenyl)-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.